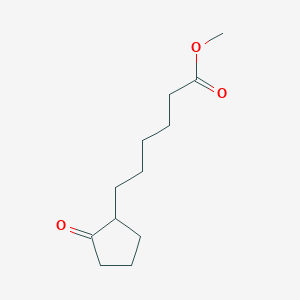
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, an isoxazole ring, and a thiophene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling of the Rings: The isoxazole and thiophene rings are then coupled together using a suitable coupling reagent.
Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of diethanolamine with a suitable alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the morpholine ring with the isoxazole-thiophene moiety and converting the product to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Morpholineacetamide, N-(4-(4-chlorophenyl)-3-cyano-2-thienyl): Similar structure but with a chlorophenyl and cyano group.
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): Similar structure but without the hydrochloride salt.
Uniqueness
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is unique due to its specific combination of morpholine, isoxazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
37852-50-9 |
|---|---|
分子式 |
C13H16ClN3O3S |
分子量 |
329.80 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3S.ClH/c17-12(9-16-3-5-18-6-4-16)14-13-8-10(15-19-13)11-2-1-7-20-11;/h1-2,7-8H,3-6,9H2,(H,14,17);1H |
InChIキー |
XSGKELSQPGBMKZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
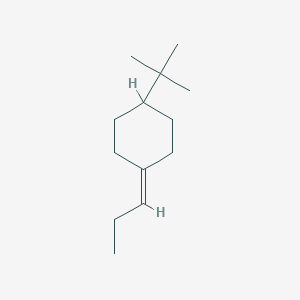
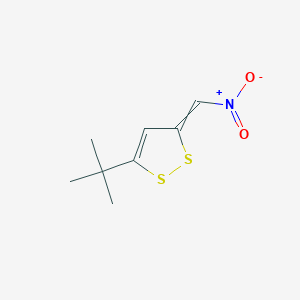
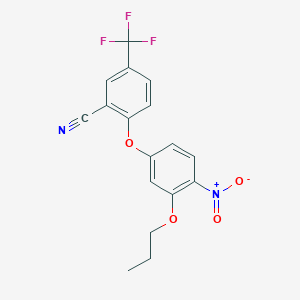
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
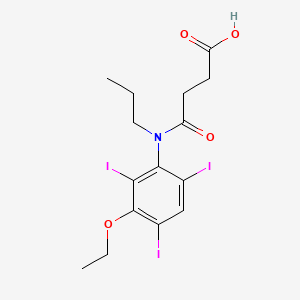
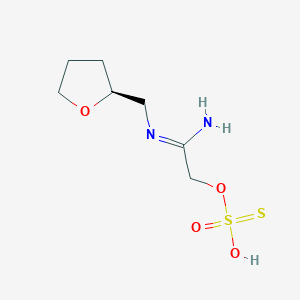
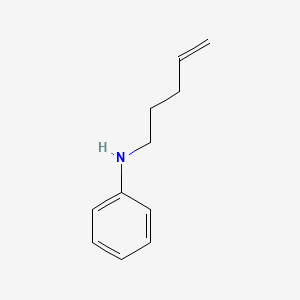
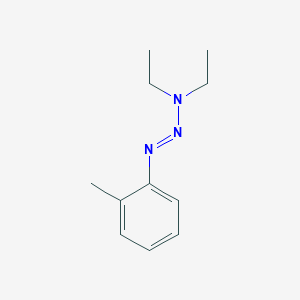
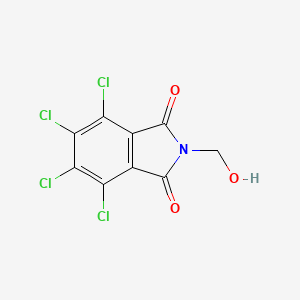
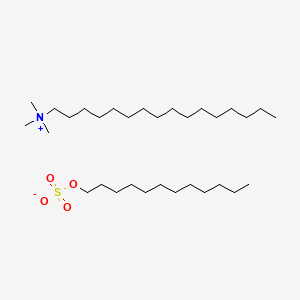
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
